Moxifloxacin hydrochloride monohydrate
Overview
Description
Synthesis Analysis
The synthesis of Moxifloxacin involves multiple steps, starting from pyridine-2,3-dicarboxylic acid. Through processes such as dehydration, benzylamination, cyclization, reduction, resolution, and debenzylation, (S,S)-octahydro-6H-pyrrolo[3,4-b]pyridine is obtained. This compound is then condensed with the boric chelate of a quinolone intermediate, followed by hydrolysis, yielding an overall yield of 43.3% (L. Ming, 2004).
Molecular Structure Analysis
The molecular structure of Moxifloxacinium chloride-water-methanol (2/1/1) reveals the solvated monohydrochloride salt form of Moxifloxacin. The structure includes two cations, two chloride ions, a molecule of water, and one methanol molecule. The arrangement showcases non-coplanar cyclopropyl and methoxy groups with the quinoline ring system, indicating intricate hydrogen bonding and two-dimensional network formations (K. Ravikumar & B. Sridhar, 2006).
Chemical Reactions and Properties
Research on Moxifloxacin hydrochloride's interactions, such as with human serum albumin, reveals insights into its chemical behavior and properties. The binding of Moxifloxacin hydrochloride to albumin is influenced by hydrogen bonds and van der Waals forces, indicating its chemical interactions and stability in biological contexts (Xinnuo Xiong et al., 2017).
Physical Properties Analysis
The development of a thermo-sensitive hydrogel for Moxifloxacin hydrochloride indicates its versatile physical properties. This formulation, aimed at ocular delivery, demonstrates the drug's ability to be incorporated into advanced delivery systems, showcasing its thermal responsiveness and potential for enhanced bioavailability (M. H. Asfour et al., 2021).
Chemical Properties Analysis
The chemical stability of Moxifloxacin hydrochloride is a critical aspect of its pharmaceutical utility. Studies on its polymorphic stability under various storage conditions highlight the importance of monitoring and managing its polymorphs, which can significantly impact its safety, efficacy, and bioavailability (T. Julio et al., 2012).
Scientific Research Applications
Moxifloxacin hydrochloride monohydrate is a synthetic fluoroquinolone antibiotic agent . It’s used to treat various bacterial infections . Some of the applications of Moxifloxacin hydrochloride monohydrate include:
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Pharmaceuticals and Human Plasma Analysis
- Field: Analytical Chemistry
- Application: A new probe was developed for the quantitation of Moxifloxacin HCl in pharmaceuticals and human plasma using a luminescence method .
- Method: The determination of Moxifloxacin HCl is based on static quenching of the luminescence of the probe upon coordination of Moxifloxacin HCl .
- Results: The quantitation range was 0.05–80 µg mL −1. This is low enough to determine the drug in blood plasma, even hours after administration .
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Treatment of Various Infections
- Field: Medicine
- Application: Moxifloxacin is used to treat sinus and lung infections such as sinusitis, pneumonia, and secondary infections in chronic bronchitis. It’s also used for the treatment of bacterial conjunctivitis (pinkeye) .
- Method: Moxifloxacin is administered orally or through eye drops .
- Results: The effectiveness of Moxifloxacin varies depending on the type and severity of the infection .
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Treatment of Skin Infections
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Treatment and Prophylaxis of Plague
- Field: Infectious Disease
- Application: Moxifloxacin is used for the treatment and prophylaxis of plague .
- Method: Moxifloxacin is administered orally .
- Results: The effectiveness of Moxifloxacin in treating and preventing plague would depend on various factors including the strain of the bacteria and the patient’s overall health .
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Post-operative Infection and Inflammation
- Field: Surgery
- Application: Moxifloxacin is used in combination with other drugs like Dexamethasone and Ketorolac to treat post-operative infection and inflammation .
- Method: This combination is administered as an intraocular injection .
- Results: The effectiveness of this combination in treating post-operative infection and inflammation would depend on various factors including the severity of the infection or inflammation and the patient’s overall health .
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Bacterial Ocular Infections
- Field: Ophthalmology
- Application: Moxifloxacin is used in combination with other drugs like Dexamethasone and Ketorolac to treat bacterial ocular infections .
- Method: This combination is administered as an intraocular injection .
- Results: The effectiveness of this combination in treating bacterial ocular infections would depend on various factors including the type of bacteria and the patient’s overall health .
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Treatment of Acute Bacterial Sinusitis
- Field: Otolaryngology
- Application: Moxifloxacin is used for the treatment of acute bacterial sinusitis caused by susceptible Streptococcus pneumoniae, Haemophilus influenzae, or Moraxella catarrhalis .
- Method: Moxifloxacin is administered orally .
- Results: The effectiveness of Moxifloxacin in treating acute bacterial sinusitis would depend on various factors including the type of bacteria and the patient’s overall health .
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Treatment of Acute Bacterial Exacerbations of Chronic Bronchitis
- Field: Pulmonology
- Application: Moxifloxacin is used for the treatment of acute bacterial exacerbations of chronic bronchitis caused by susceptible S. pneumoniae, H. influenzae, H. parainfluenzae, Klebsiella pneumoniae, Staphylococcus aureus, or M. catarrhalis .
- Method: Moxifloxacin is administered orally .
- Results: The effectiveness of Moxifloxacin in treating acute bacterial exacerbations of chronic bronchitis would depend on various factors including the type of bacteria and the patient’s overall health .
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Treatment of Community-Acquired Pneumonia (CAP)
- Field: Pulmonology
- Application: Moxifloxacin is used for the treatment of community-acquired pneumonia (CAP) caused by susceptible S. pneumoniae (including multidrug-resistant strains; MDRSP), S. aureus (methicillin-susceptible [oxacillin-susceptible] strains), K. pneumoniae, H. influenzae, M. catarrhalis, Mycoplasma pneumoniae, or Chlamydophila pneumoniae (formerly Chlamydia pneumoniae) .
- Method: Moxifloxacin is administered orally .
- Results: The effectiveness of Moxifloxacin in treating CAP would depend on various factors including the type of bacteria and the patient’s overall health .
- Field: Pulmonology
- Application: Moxifloxacin has been used for the treatment of nosocomial pneumonia .
- Method: Moxifloxacin is administered orally .
- Results: The effectiveness of Moxifloxacin in treating nosocomial pneumonia would depend on various factors including the type of bacteria and the patient’s overall health .
- Field: Ophthalmology
- Application: Moxifloxacin ophthalmic solution is indicated for the treatment of bacterial conjunctivitis caused by susceptible strains of certain organisms .
- Method: Moxifloxacin is administered as an ophthalmic solution .
- Results: The effectiveness of Moxifloxacin in treating bacterial conjunctivitis would depend on various factors including the type of bacteria and the patient’s overall health .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2/t11-,16+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIMSDWAIZNDD-WJMOHVQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049063 | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moxifloxacin hydrochloride monohydrate | |
CAS RN |
192927-63-2 | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxifloxacin hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxifloxacin Hydrochloride Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXIFLOXACIN HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8956S8609 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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